molecular formula C16H12N2O4 B14163629 6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 312915-02-9

6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B14163629
CAS No.: 312915-02-9
M. Wt: 296.28 g/mol
InChI Key: UPIRUVOPJYOOKQ-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a catalyst.

    Amidation: The carboxylic acid group can be converted to the carboxamide by reacting with pyridin-2-amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar structure with a benzopyrone core.

    Flavonoids: Another class of compounds with a similar chromene structure.

    Quinones: Oxidized derivatives of chromenes.

Uniqueness

6-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group and the pyridin-2-yl amide moiety, which might confer specific biological activities or chemical reactivity not seen in other chromene derivatives.

Properties

CAS No.

312915-02-9

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

6-methoxy-2-oxo-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C16H12N2O4/c1-21-11-5-6-13-10(8-11)9-12(16(20)22-13)15(19)18-14-4-2-3-7-17-14/h2-9H,1H3,(H,17,18,19)

InChI Key

UPIRUVOPJYOOKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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